molecular formula C10H16NO+ B1671111 Edrophonium CAS No. 312-48-1

Edrophonium

货号: B1671111
CAS 编号: 312-48-1
分子量: 166.24 g/mol
InChI 键: VWLHWLSRQJQWRG-UHFFFAOYSA-O
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Edrophonium is a quaternary ammonium compound and a rapid-onset, short-acting, reversible inhibitor of acetylcholinesterase . Its primary research value lies in its application as a pharmacological tool for investigating cholinergic transmission and neuromuscular junction disorders. By competitively inhibiting acetylcholinesterase, this compound prevents the breakdown of the neurotransmitter acetylcholine in the synaptic cleft, leading to an increased concentration and prolonged activity of acetylcholine at both nicotinic and muscarinic receptors . Historically, this mechanism was utilized in a diagnostic test for myasthenia gravis, where its administration could transiently improve muscle strength by compensating for the loss of functional acetylcholine receptors . Researchers also employ this compound to study the reversal of non-depolarizing neuromuscular blocking agents and to explore cardiac electrophysiology due to its parasympathomimetic effects . Its very short duration of action, typically between 10 to 30 minutes, makes it particularly useful for acute experimental protocols . This compound is a cationic molecule at physiological pH, which limits its ability to cross the blood-brain barrier, thereby concentrating its effects in the peripheral nervous system . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

Key on ui mechanism of action

Edrophonium works by prolonging the action acetylcholine, which is found naturally in the body. It does this by inhibiting the action of the enzyme acetylcholinesterase. Acetylcholine stimulates nicotinic and muscarinic receptors. When stimulated, these receptors have a range of effects.

CAS 编号

312-48-1

分子式

C10H16NO+

分子量

166.24 g/mol

IUPAC 名称

ethyl-(3-hydroxyphenyl)-dimethylazanium

InChI

InChI=1S/C10H15NO/c1-4-11(2,3)9-6-5-7-10(12)8-9/h5-8H,4H2,1-3H3/p+1

InChI 键

VWLHWLSRQJQWRG-UHFFFAOYSA-O

SMILES

CC[N+](C)(C)C1=CC(=CC=C1)O

规范 SMILES

CC[N+](C)(C)C1=CC(=CC=C1)O

外观

Solid powder

熔点

162-163

其他CAS编号

312-48-1
116-38-1

物理描述

Liquid

纯度

>98% (or refer to the Certificate of Analysis)

相关CAS编号

116-38-1 (cloride)
302-83-0 (bromide salt/solvate)

保质期

>2 years if stored properly

溶解度

Appreciable as liquid hydrochloride salt
4.86e-02 g/L

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Bromide, Edrophonium
Chloride, Edrophonium
Edrophonium
Edrophonium Bromide
Edrophonium Chloride
Edroponium
Tensilon

产品来源

United States

准备方法

合成路线和反应条件: 依托咪酯可以通过 3-羟基-N,N-二甲基苯胺与溴乙烷的烷基化反应合成。 该反应通常涉及使用氢氧化钠等碱来促进烷基化过程 .

工业生产方法: 在工业环境中,依托咪酯的合成涉及类似的烷基化反应,但规模更大。 该过程针对更高产量和纯度进行了优化,通常涉及多个纯化步骤,例如重结晶和色谱法 .

反应类型:

常用试剂和条件:

主要产物:

科学研究应用

Diagnostic Applications

Myasthenia Gravis Diagnosis

Edrophonium is predominantly used in the diagnosis of myasthenia gravis (MG), a chronic autoimmune neuromuscular disorder characterized by varying degrees of weakness of the skeletal muscles. The "Tensilon test" involves administering this compound intravenously to assess muscle strength:

  • Mechanism : this compound inhibits acetylcholinesterase, leading to increased acetylcholine levels at the neuromuscular junction, which temporarily improves muscle strength in patients with MG .
  • Sensitivity and Specificity : The sensitivity of the this compound test for ocular myasthenia gravis is approximately 85%, while for generalized myasthenia gravis it can reach up to 96% .
Test TypeSensitivity (%)Specificity (%)
Ocular Myasthenia Gravis85High
Generalized Myasthenia Gravis96High

Cholinergic Crisis Assessment

In addition to diagnosing MG, this compound can help differentiate between myasthenic crisis and cholinergic crisis, a condition caused by excessive acetylcholine due to overmedication with anticholinesterase drugs. A positive response to this compound may indicate a myasthenic crisis, whereas no improvement suggests a cholinergic crisis .

Therapeutic Applications

Reversal of Muscle Relaxants

This compound is also utilized in surgical settings to reverse the effects of non-depolarizing muscle relaxants such as gallamine and tubocurarine. This application is critical during anesthesia recovery:

  • Dosage : Typically administered at a dose of 10 mg intravenously, with effects manifesting within 30 seconds and lasting approximately 5–10 minutes .
  • Clinical Considerations : Due to its rapid action, it is essential for healthcare providers to monitor patients closely after administration to avoid potential adverse reactions.

Case Studies and Clinical Insights

Several case studies highlight the efficacy and safety of this compound in clinical practice:

  • Case Study 1 : A study involving 300 patients demonstrated that a dosage of 2 mg followed by an additional 8 mg if necessary provided reliable results without significant side effects. The majority exhibited marked improvement in muscle strength post-administration, confirming the diagnosis of MG .
  • Case Study 2 : In pediatric patients suspected of having MG, this compound was administered under controlled conditions. The response was documented through objective measures such as photographic evidence of ptosis improvement before and after drug administration, reinforcing its diagnostic utility .

Safety and Side Effects

While this compound is generally safe when administered under medical supervision, potential side effects include:

  • Bradycardia
  • Increased salivation
  • Nausea
  • Muscle fasciculations

Healthcare providers must be prepared for these reactions, particularly in cases where higher doses are required .

作用机制

依托咪酯通过抑制乙酰胆碱酯酶发挥作用。这种抑制阻止了乙酰胆碱的分解,导致神经肌肉接头处乙酰胆碱浓度升高。 乙酰胆碱水平升高增强了神经肌肉传递,从而改善了重症肌无力等疾病的肌肉力量 . 依托咪酯与乙酰胆碱酯酶的丝氨酸-103 变构位点结合,该位点不同于其他抑制剂(如吡啶斯的替格明和新斯的替格明)靶向的活性位点 .

类似化合物:

比较:

依托咪酯独特的结合位点和快速作用使其特别适用于诊断应用,使其有别于其他乙酰胆碱酯酶抑制剂。

相似化合物的比较

Pharmacological Comparison with Similar Compounds

Edrophonium is compared to other cholinesterase inhibitors and neuromuscular reversal agents (Table 1):

Parameter This compound Neostigmine Pyridostigmine Physostigmine Sugammadex
Mechanism Competitive AChE inhibition Carbamate; irreversible AChE inhibition Carbamate; long-acting AChE inhibition Carbamate; crosses BBB Cyclodextrin; encapsulates rocuronium
Onset 1–2 minutes 5–10 minutes 30–45 minutes 5–10 minutes 1–2 minutes
Duration 5–10 minutes 30–60 minutes 3–6 hours 30–60 minutes Dose-dependent (5–15 minutes)
Clinical Uses Diagnostic for MG, dystonia Reversal of NMB, MG treatment Chronic MG management Glaucoma, central anticholinergic toxicity Reversal of rocuronium-induced NMB
Atropine Requirement Low (10 μg/kg) High (20–40 μg/kg) Not required Not required Not required

Key Comparisons :

  • Potency : Neostigmine is 25–100x more potent than this compound in AChE inhibition .
  • Reversal of Neuromuscular Block (NMB) : this compound reverses rapacuronium, rocuronium, and cisatracurium but is ineffective against mivacurium . Neostigmine is more reliable for atracurium reversal but slower . Sugammadex outperforms both, achieving TOF ≥0.9 within 2 minutes .
  • Central Effects : Physostigmine, unlike this compound, crosses the BBB, making it useful for central anticholinergic toxicity .

Pharmacokinetic Profiles

  • This compound: Distribution: Triexponential decay in rats, with rapid uptake by non-hepatic tissues . Clearance: Higher in infants (17.8 ml/kg/min) vs. adults (8.3 ml/kg/min) . Half-life: 20–40 minutes in humans .
  • Neostigmine : Longer elimination half-life (50–90 minutes) due to renal and hepatic metabolism .
  • Sugammadex : Binds rocuronium with 1:1 stoichiometry, enabling ultrafast reversal independent of cholinesterase activity .

Recent Advances and Emerging Agents

  • Bis-Isoquinolinium Inhibitors: Three novel compounds show superior AChE/BChE inhibition compared to this compound in vitro but remain less potent than ambenonium .
  • Sugammadex : Redefines NMB reversal with rapid, reliable efficacy, though cost limits widespread use .

生物活性

Edrophonium chloride is a short-acting reversible inhibitor of acetylcholinesterase, primarily used in the diagnosis and treatment of myasthenia gravis (MG) and in certain cases of neuromuscular blockade reversal. Its pharmacological effects are largely attributed to its ability to enhance cholinergic transmission by increasing the levels of acetylcholine at the neuromuscular junction.

This compound functions by binding to the anionic site of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine, which stimulates nicotinic and muscarinic receptors, resulting in increased muscle contraction and other cholinergic effects. The onset of action occurs within 30 to 60 seconds, with effects lasting approximately 10 minutes .

Pharmacokinetics

  • Absorption : Rapidly absorbed after administration.
  • Volume of Distribution :
    • Adults: 1.6±0.4L kg1.6\pm 0.4\,\text{L kg}
    • Children (0.08-10 years): 2.2±1.5L kg2.2\pm 1.5\,\text{L kg}
    • Elderly (65-75 years): 1.8±1.2L kg1.8\pm 1.2\,\text{L kg}
  • Elimination : Primarily renally excreted (67% in urine), with a distribution half-life of 7 to 12 minutes and an elimination half-life ranging from 33 to 110 minutes .

Myasthenia Gravis Diagnosis

The this compound test is a diagnostic tool for myasthenia gravis, where the administration of this compound temporarily alleviates muscle weakness. A positive response is characterized by improved muscle strength following injection, particularly in ocular muscles .

Case Studies

  • Cervical Dystonia : A study evaluated the effects of this compound in patients with cervical dystonia, revealing significant increases in both subjective and objective clinical signs post-injection compared to placebo. Participants exhibited typical muscarinic side effects such as increased sweating and salivation .
  • Blepharospasm : Another study assessed this compound's efficacy in diagnosing blepharospasm. The results indicated that both subjective and objective signs were amplified following this compound administration, distinguishing it from hemifacial spasms where no significant changes occurred .
  • Neurotoxic Envenoming : In a double-blind trial involving patients bitten by the Philippine cobra, this compound significantly improved symptoms such as ptosis and upward gaze endurance compared to placebo, highlighting its potential in acute neurotoxic conditions .

Side Effects

Common side effects associated with this compound include:

  • Bradycardia
  • Increased salivation
  • Sweating
  • Muscle twitching
  • Gastrointestinal disturbances

These side effects stem from enhanced cholinergic activity due to acetylcholine accumulation.

Research Findings

Recent studies have explored this compound's broader implications beyond MG:

  • Neuropathic Pain : this compound has shown potential in mitigating allodynia in animal models, suggesting alterations in central sensorimotor integration pathways .
  • Autonomic Effects : Research indicates that this compound can affect cardiovascular parameters, such as heart rate and blood pressure, without causing arrhythmias during neuromuscular blockade reversal procedures .

Summary Table of Key Findings

Study FocusFindings
Myasthenia GravisTemporary improvement in muscle strength post-edrophonium injection
Cervical DystoniaSignificant increase in clinical signs post-injection; typical muscarinic side effects observed
BlepharospasmAmplified symptoms post-edrophonium; effective diagnostic tool
Neurotoxic EnvenomingSignificant improvement in ptosis and upward gaze endurance post-injection

常见问题

Q. What experimental models are commonly used to study Edrophonium's mechanism of action, and how do they address acetylcholinesterase inhibition?

this compound, a short-acting acetylcholinesterase inhibitor, is typically studied using in vitro enzymatic assays (e.g., Ellman’s method) and in vivo neuromuscular junction models (e.g., rodent phrenic nerve-hemidiaphragm preparations). These models allow quantification of enzyme activity inhibition and muscle response dynamics. Researchers should ensure controlled variables such as pH, temperature, and substrate concentration to minimize confounding factors . For clinical correlations, electromyography (EMG) in myasthenia gravis patients is used, though ethical protocols for human trials must be prioritized .

Q. How do researchers standardize dosing protocols for this compound in preclinical studies?

Dosing protocols are derived from pharmacokinetic studies measuring plasma half-life (7–12 minutes in humans) and dose-response curves. Animal studies often use 0.1–0.2 mg/kg IV to avoid cholinergic crisis. Methodological rigor includes blinding, placebo controls, and stratified randomization to account for inter-species variability .

Q. What are the primary biomarkers used to assess this compound's efficacy in myasthenia gravis research?

Key biomarkers include:

  • Quantitative EMG improvements (e.g., increased compound muscle action potential amplitude).
  • Serum acetylcholinesterase activity levels (measured spectrophotometrically).
  • Clinical symptom scores (e.g., Myasthenia Gravis Foundation of America criteria). Researchers must validate these biomarkers against placebo groups and account for intra-patient variability through repeated measures ANOVA .

Advanced Research Questions

Q. How can contradictory findings about this compound’s efficacy in different myasthenia gravis subtypes be resolved methodologically?

Contradictions often arise from heterogeneous patient cohorts (e.g., ocular vs. generalized myasthenia). Advanced approaches include:

  • Stratified subgroup analysis based on autoantibody profiles (anti-AChR vs. anti-MuSK).
  • Multicenter trials with standardized diagnostic criteria to increase statistical power.
  • Meta-analyses of historical data to identify trends (e.g., Cochrane reviews), though publication bias must be addressed via funnel plots .

Q. What statistical methods are optimal for analyzing time-dependent effects of this compound in crossover trials?

Mixed-effects models are preferred for repeated-measures designs, as they handle missing data and inter-individual variability. For example, a linear mixed model can isolate the drug’s effect from period or carryover effects. Researchers should report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize clinical significance .

Q. How can researchers design studies to investigate this compound’s potential off-target effects on cardiac function?

  • Electrophysiological studies (e.g., patch-clamp on cardiomyocytes) to assess potassium channel interactions.
  • Telemetry in animal models monitoring heart rate variability post-administration.
  • Retrospective analysis of clinical databases (e.g., FDA Adverse Event Reporting System) using natural language processing to flag cardiovascular events. Ethical oversight is critical due to risks of bradycardia or arrhythmia .

Methodological Challenges and Solutions

Q. What strategies mitigate bias in this compound trials with subjective endpoints (e.g., patient-reported fatigue)?

  • Double-blinding with sham injections to reduce placebo effects.
  • Objective adjunct measures (e.g., accelerometry for muscle endurance).
  • Triangulation of data sources (clinical, biochemical, and electrophysiological) to validate subjective reports .

Q. How can computational modeling enhance this compound research?

Pharmacokinetic/pharmacodynamic (PK/PD) models, such as compartmental analyses, predict drug distribution in neuromuscular tissues. Molecular docking simulations (e.g., AutoDock Vina) can elucidate this compound’s binding affinity to acetylcholinesterase isoforms. These models require validation against empirical data from crystallography or mass spectrometry .

Data Management and Reproducibility

Q. What frameworks ensure reproducibility in this compound studies?

  • FAIR Data Principles : Ensure datasets are Findable, Accessible, Interoperable, and Reusable.
  • Pre-registration of protocols on platforms like ClinicalTrials.gov to reduce HARKing (hypothesizing after results are known).
  • Open-source code sharing for statistical analyses (e.g., GitHub repositories) .

Ethical Considerations

Q. How should researchers address risks of cholinergic crisis in this compound trials?

  • Informed consent protocols explicitly detailing risks (e.g., bronchospasm, bradycardia).
  • Real-time monitoring with atropine and resuscitation equipment on standby.
  • Exclusion criteria for patients with comorbidities (e.g., asthma, cardiac disease) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Edrophonium
Reactant of Route 2
Edrophonium

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。